![molecular formula C16H14ClN3O3 B5554235 2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide CAS No. 305850-68-4](/img/structure/B5554235.png)

2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide

Vue d'ensemble

Description

This section involves general information about the compound, focusing on its relevance in synthetic and medicinal chemistry. However, specific studies directly addressing this compound were not found, indicating a niche or emerging area of research.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions starting from basic building blocks like acetylacetamides, chlorobenzylidene, and methoxyphenyl derivatives. Procedures may include acetylation, formylation, and reactions with various amines to form Schiff bases and other nitrogen-containing heterocycles (Farouk, Ibrahim, & El-Gohary, 2021).

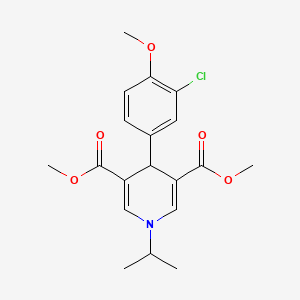

Molecular Structure Analysis

Structural analysis often employs spectroscopic methods like FTIR, NMR, and X-ray crystallography to deduce the molecular geometry and confirm the identity of the synthesized compounds. Such studies provide insights into the molecular vibrations, conformational flexibility, and electronic structure of related acetamide compounds (Arjunan, Ravindran, Subhalakshmi, & Mohan, 2009).

Chemical Reactions and Properties

Chemical reactivity explores how the compound behaves under different chemical conditions and with various reagents. This includes reactions with primary and heterocyclic amines, leading to the formation of Schiff bases and the construction of different nitrogen-containing heterocycles, essential in pharmaceutical chemistry (Farouk, Ibrahim, & El-Gohary, 2021).

Physical Properties Analysis

This section would typically detail the compound's physical state, melting point, boiling point, solubility, and other relevant physical characteristics. However, specific data for this compound were not available in the reviewed literature.

Chemical Properties Analysis

Chemical properties include the compound's reactivity with other chemicals, stability under various conditions, acidity or basicity, and other chemical behaviors. While detailed information specific to this compound was not found, related research indicates complex reactivity patterns that could guide the understanding of similar compounds (Farouk, Ibrahim, & El-Gohary, 2021).

Applications De Recherche Scientifique

Antihistaminic Agents Development

A study by Alagarsamy et al. (2009) on related compounds synthesized a series of triazoloquinazolinones tested for in vivo H1-antihistaminic activity. One compound emerged as significantly potent, indicating potential as a new class of H1-antihistaminic agents with minimal sedation effects, highlighting its prototype molecule for further development (Alagarsamy et al., 2009).

Antimicrobial Activity

Kumar and Mishra (2015) synthesized novel derivatives of diphenylamine, showing significant antimicrobial and antifungal activity. This research suggests the exploration of diphenylamine compounds as potent antimicrobial and antifungal compounds, indicating the chemical's broad application in developing new antimicrobial agents (Kumar & Mishra, 2015).

Anticonvulsant and Neurotoxicity Evaluation

Shaquiquzzaman et al. (2012) synthesized a series of pyrimidine-5-carbonitrile derivatives, evaluated for anticonvulsant and neurotoxicity effects. Some compounds were highly active in preventing seizure spread at relatively low doses, indicating their potential as anticonvulsant agents (Shaquiquzzaman et al., 2012).

Electronic and Spectroscopic Properties

Ali et al. (2020) conducted a study on halo-functionalized hydrazone derivatives, characterized through spectroscopic techniques and computational studies. The research explored the electronic, spectroscopic, and reactivity properties of these compounds, revealing their potential applications in optoelectronic technology due to superior nonlinear optical (NLO) properties (Ali et al., 2020).

Herbicide Metabolism and Mode of Action

Research on the chloroacetanilide herbicide acetochlor and the dichloroacetamide safener R-29148 required high-specific activity compounds for studies on their metabolism and mode of action. This study highlights the importance of understanding the metabolic pathways of herbicides to exploit their allelopathic properties effectively and safely (Latli & Casida, 1995).

Safety and Hazards

Propriétés

IUPAC Name |

N'-[(E)-(4-chlorophenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3/c1-23-14-8-6-13(7-9-14)19-15(21)16(22)20-18-10-11-2-4-12(17)5-3-11/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMDHBUPSGTVJS-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide | |

CAS RN |

305850-68-4 | |

| Record name | 2-(2-(4-CHLOROBENZYLIDENE)HYDRAZINO)-N-(4-METHOXYPHENYL)-2-OXOACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5554224.png)

![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)